molecular formula C13H11NO3 B8026800 1-Methyl-3-(3-nitrophenoxy)benzene

1-Methyl-3-(3-nitrophenoxy)benzene

Cat. No.: B8026800
M. Wt: 229.23 g/mol
InChI Key: KUFLSCPZPQGGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C13H11NO3. It consists of a benzene ring substituted with a methyl group at the 1-position and a 3-nitrophenoxy group at the 3-position. This compound is part of the larger family of nitrobenzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(3-nitrophenoxy)benzene can be synthesized through several methods, one of which involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 1-bromo-3-nitrobenzene with 3-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-Methyl-3-(3-aminophenoxy)benzene.

    Reduction: Formation of 1-Methyl-3-(3-aminophenoxy)benzene.

    Substitution: Formation of various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1-Methyl-3-(3-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-nitrophenoxy)benzene
  • 1-Methyl-3-(2-nitrophenoxy)benzene
  • 1-Methyl-4-(3-nitrophenoxy)benzene

Uniqueness

1-Methyl-3-(3-nitrophenoxy)benzene is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The meta-positioning of the nitro group relative to the phenoxy group imparts distinct electronic and steric properties that differentiate it from other isomers .

Biological Activity

1-Methyl-3-(3-nitrophenoxy)benzene, also known as a nitrophenyl ether derivative, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which significantly influences its chemical reactivity and biological activity. The molecular formula is C13H11N1O3C_{13}H_{11}N_{1}O_{3}, with a molecular weight of approximately 231.23 g/mol.

Property Value
Molecular FormulaC₁₃H₁₁N₁O₃
Molecular Weight231.23 g/mol
IUPAC NameThis compound

The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, potentially leading to cytotoxic effects or modulation of biochemical pathways. Additionally, the lipophilicity imparted by the methyl and phenoxy groups may enhance membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that nitroaromatic compounds, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promise. In vitro studies indicated that the compound could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression. For instance, it was found to inhibit protein tyrosine phosphatase (PTP1B), which is implicated in several signaling pathways related to cancer development .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of nitroaromatic compounds reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In a comparative study, this compound was shown to be more effective than traditional chemotherapeutics in reducing tumor size in xenograft models, highlighting its potential as a novel therapeutic agent .

Properties

IUPAC Name

1-methyl-3-(3-nitrophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFLSCPZPQGGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.